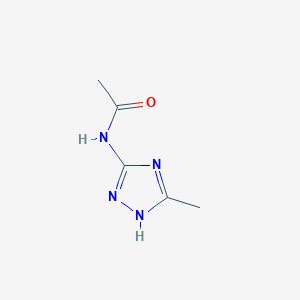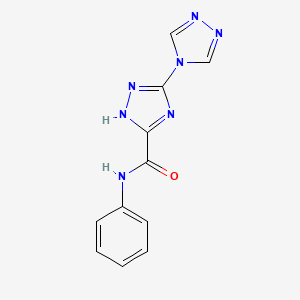![molecular formula C13H15N7O2S B15003043 5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15003043.png)
5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiadiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The thiadiazole ring can be synthesized via a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound. The final step involves coupling the tetrazole and thiadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole and thiadiazole derivatives, such as:
- 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 5-(3-ethoxyphenyl)-2H-1,2,3,4-tetrazole
Uniqueness
The uniqueness of 5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H15N7O2S |
|---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
5-[[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H15N7O2S/c1-3-22-10-6-8(4-5-9(10)21-2)12-16-19-20(18-12)7-11-15-17-13(14)23-11/h4-6H,3,7H2,1-2H3,(H2,14,17) |
InChI Key |
RHIWPXVYPVXOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=NN=C(S3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)

![Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
![tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B15002978.png)
![ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15002985.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B15002992.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)

![5-Chloro-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003002.png)
![Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B15003014.png)
![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide](/img/structure/B15003018.png)
![4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B15003022.png)
![N-[4-(2H-1,3-Benzodioxol-5-yloxy)phenyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B15003027.png)
![2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15003038.png)
